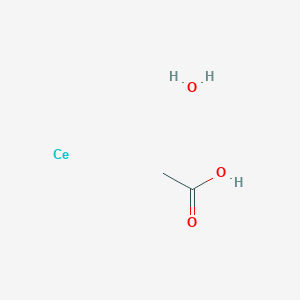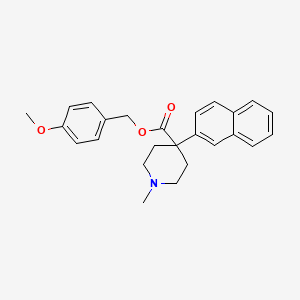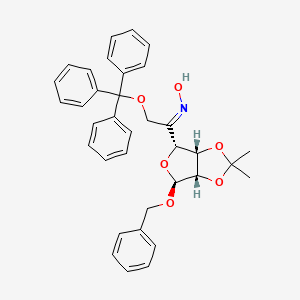
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems. They are characterized by a large, stable ring structure composed of four pyrrole subunits interconnected via methine bridges. This particular compound is notable for its functional groups, which include diphenyl, aminophenyl, and carboxyphenyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific substituents are introduced through the use of appropriately substituted benzaldehydes. The reaction conditions often include:
Solvent: Acetic acid or propionic acid
Catalyst: Acidic catalysts such as trifluoroacetic acid
Temperature: Elevated temperatures around 100-150°C
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or continuous flow reactors: to manage the reaction conditions efficiently.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of chlorins or bacteriochlorins.
Substitution: The functional groups (amino and carboxyl) can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Porphyrin dications
Reduction: Chlorins, bacteriochlorins
Substitution: Various substituted porphyrins depending on the reagents used
科学研究应用
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its role in mimicking natural heme groups.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and dyes.
作用机制
The mechanism of action of this compound involves its ability to interact with molecular targets through its porphyrin ring. The aminophenyl and carboxyphenyl groups can form hydrogen bonds and electrostatic interactions with biological molecules. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death.
相似化合物的比较
Similar Compounds
Tetraphenylporphyrin: Lacks the amino and carboxyl functional groups.
Hematoporphyrin: Contains hydroxyl and carboxyl groups.
Protoporphyrin IX: Naturally occurring porphyrin with vinyl and propionic acid groups.
Uniqueness
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions compared to other porphyrins.
属性
分子式 |
C45H34Cl3N5O2 |
|---|---|
分子量 |
783.1 g/mol |
IUPAC 名称 |
4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid;trihydrochloride |
InChI |
InChI=1S/C45H31N5O2.3ClH/c46-32-17-15-30(16-18-32)44-39-25-21-35(49-39)41(27-7-3-1-4-8-27)33-19-23-37(47-33)43(29-11-13-31(14-12-29)45(51)52)38-24-20-34(48-38)42(28-9-5-2-6-10-28)36-22-26-40(44)50-36;;;/h1-26,47,50H,46H2,(H,51,52);3*1H |
InChI 键 |
ZDGRSBXVKPSKEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)
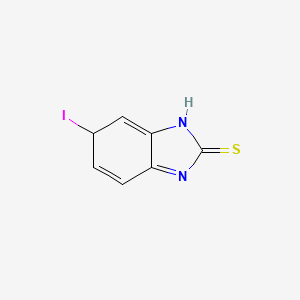


![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)
![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)
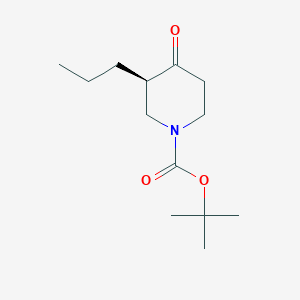
![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)
